molecular formula C16H23NO5 B12283258 Tert-butyl 4-oxidanyl-2-(phenylmethoxycarbonylamino)butanoate CAS No. 149967-08-8

Tert-butyl 4-oxidanyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B12283258
CAS No.: 149967-08-8
M. Wt: 309.36 g/mol
InChI Key: FXRLWSYREBUSNL-UHFFFAOYSA-N
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Description

N-Cbz-D-homoserine tert-butyl ester is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of homoserine, an amino acid, and is often employed in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a carbobenzyloxy (Cbz) group, which protect the amino and carboxyl groups of homoserine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-D-homoserine tert-butyl ester typically involves the protection of the amino group of D-homoserine with a Cbz group and the carboxyl group with a tert-butyl ester. One common method involves the reaction of D-homoserine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form the N-Cbz-D-homoserine intermediate. This intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid to yield N-Cbz-D-homoserine tert-butyl ester .

Industrial Production Methods

Industrial production of N-Cbz-D-homoserine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-D-homoserine tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cbz-D-homoserine tert-butyl ester is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis and other organic syntheses.

    Biology: In the study of enzyme mechanisms and protein structure.

    Medicine: In the development of peptide-based drugs and enzyme inhibitors.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The primary function of N-Cbz-D-homoserine tert-butyl ester is to protect the amino and carboxyl groups of homoserine during chemical reactions. The Cbz group protects the amino group by forming a stable carbamate, which can be removed by hydrogenation. The tert-butyl ester protects the carboxyl group and can be cleaved under acidic conditions. These protecting groups prevent unwanted side reactions and allow for selective modification of other functional groups .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-D-homoserine tert-butyl ester: Uses a tert-butoxycarbonyl (Boc) group instead of a Cbz group for amino protection.

    N-Fmoc-D-homoserine tert-butyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

Uniqueness

N-Cbz-D-homoserine tert-butyl ester is unique due to its specific combination of protecting groups, which offer stability and ease of removal under mild conditions. The Cbz group is particularly useful for hydrogenation reactions, while the tert-butyl ester is stable under basic conditions but can be easily removed with acid .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRLWSYREBUSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550511
Record name tert-Butyl N-[(benzyloxy)carbonyl]homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149967-08-8
Record name tert-Butyl N-[(benzyloxy)carbonyl]homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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